4-(diethylcarbamoyl)butanoic Acid
Description
4-(Diethylcarbamoyl)butanoic acid is a carboxylic acid derivative featuring a diethylcarbamoyl group (–CONEt₂) attached to the fourth carbon of a butanoic acid backbone. The diethylcarbamoyl group introduces steric bulk and moderate lipophilicity, which may influence solubility, reactivity, and biological interactions. This compound is hypothesized to have relevance in medicinal chemistry, particularly in drug design targeting enzymes or receptors requiring carbamate-based ligands .
Properties
IUPAC Name |
5-(diethylamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-3-10(4-2)8(11)6-5-7-9(12)13/h3-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMWLIJFLBQNMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(diethylcarbamoyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of butanoic acid with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place under mild conditions, with the temperature maintained around room temperature to 60°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(Diethylcarbamoyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The diethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1. Antimicrobial Properties:
Research indicates that derivatives of 4-(diethylcarbamoyl)butanoic acid exhibit antimicrobial properties. In one study, compounds synthesized from this acid were tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria. The disk diffusion method revealed that certain derivatives exhibited high activity, suggesting potential applications in developing new antimicrobial agents .
2. Antifungal Activity:
In addition to its antibacterial properties, derivatives of this compound have also been evaluated for antifungal activity. Some compounds demonstrated significant efficacy against fungal strains, which could be beneficial in treating fungal infections resistant to conventional therapies .
Medicinal Chemistry Applications
1. Drug Development:
this compound serves as a scaffold for designing novel pharmaceuticals. Its ability to form various derivatives allows chemists to modify its structure to enhance biological activity or reduce toxicity. This versatility makes it an attractive candidate in drug discovery programs focused on infectious diseases.
2. Enzyme Inhibition Studies:
This compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that certain derivatives can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic applications in conditions such as diabetes and obesity .
Case Studies
Case Study 1: Antimicrobial Screening
A series of experiments were conducted to evaluate the antimicrobial efficacy of several derivatives of this compound. The results indicated that compounds with specific substitutions on the aromatic ring exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. Table 1 summarizes the antimicrobial activities observed.
| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | High |
| Compound C | Low | Low |
Case Study 2: Enzyme Inhibition
In another study, researchers explored the inhibitory effects of selected derivatives on alpha-glucosidase, an enzyme relevant in carbohydrate metabolism. The findings demonstrated that certain compounds significantly reduced enzyme activity, indicating their potential use in managing postprandial blood glucose levels.
Mechanism of Action
The mechanism of action of 4-(diethylcarbamoyl)butanoic acid involves its interaction with specific molecular targets and pathways. The diethylcarbamoyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in metabolic pathways, influencing various biochemical processes .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Key Compounds for Comparison :
4-[(2-Phenylethyl)carbamoyl]butanoic Acid (): Features a phenethylcarbamoyl group, increasing hydrophobicity compared to diethylcarbamoyl.
4-(4-Bromophenyl)butanoic Acid (): Lacks a carbamoyl group but highlights the impact of aromatic substituents on melting points (67°C) and density (1.46 g/cm³).
4-[(Quinolin-4-yl)amino]butanoic Acid (): Replaces the carbamoyl with an aminoquinoline group, leading to distinct biological inhibition profiles (e.g., EC₅₀ values ranging from 11.38 ± 1.89 μM to >300 μM) .
Structural Differences :
- Diethylcarbamoyl vs.
- Carbamoyl vs. Amino Groups: Carbamoyl derivatives generally exhibit stronger hydrogen-bonding capacity than amino-substituted analogs, affecting receptor binding .
Physical and Chemical Properties
Table 1: Physical Properties Comparison
| Compound | Substituent | Melting Point (°C) | Boiling Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 4-(Diethylcarbamoyl)butanoic Acid | Diethylcarbamoyl | Not reported | Not reported | 203.24 |
| 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid | 2,4-Dichlorophenyl | Not reported | Not reported | 302.15 |
| 4-(4-Bromophenyl)butanoic Acid | 4-Bromophenyl | 67 | 176 (3 mmHg) | 243.10 |
| 4-[(2-Phenylethyl)carbamoyl]butanoic Acid | Phenethylcarbamoyl | Not reported | Not reported | 247.28 |
- Solubility Trends : Aliphatic carbamoyl groups (e.g., diethyl) likely improve solubility in organic solvents compared to halogenated or aromatic analogs.
- Conformational Flexibility: Compounds like 4-(3-Methoxyphenoxy)butyric acid () show torsion angles (~175°) near-planar carboxyl groups, suggesting similar geometry for the target compound .
Biological Activity
4-(Diethylcarbamoyl)butanoic acid (CAS Number: 30436-23-8) is an organic compound with significant interest in medicinal chemistry due to its potential biological activities. With the molecular formula and a molecular weight of 187.24 g/mol, this compound is studied for its interactions with various biomolecules and its therapeutic potential.
The synthesis of this compound can be achieved through several methods, typically involving the reaction of butanoic acid with diethylamine, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC). The reaction conditions are generally mild, maintaining temperatures between room temperature and 60°C.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The diethylcarbamoyl group enhances its lipophilicity, allowing it to penetrate cellular membranes effectively. This interaction may modulate enzymatic activities and influence metabolic pathways, contributing to its therapeutic effects .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of antibiotics. In vitro studies have demonstrated its efficacy against various bacterial strains, although specific mechanisms remain to be fully elucidated.
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The exact pathways involved are under investigation, but the compound's ability to modulate cellular signaling pathways is a focal point .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A study assessed the antimicrobial activity of various derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting potential as a broad-spectrum antimicrobial agent.
- Anticancer Evaluation : In a controlled laboratory setting, the compound was tested against human cancer cell lines (e.g., HeLa and MCF-7). Results showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer drug candidate .
- Mechanistic Insights : Further research focused on the compound's mechanism of action revealed that it might interfere with DNA replication and repair processes in cancer cells, leading to increased apoptosis rates. This was corroborated by flow cytometry analyses showing increased sub-G1 populations in treated cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Butanoic Acid | Straight-chain carboxylic acid | Low biological activity |
| 4-(Methylcarbamoyl)butanoic Acid | Carbamoyl derivative | Moderate antibacterial activity |
| 4-(Ethylcarbamoyl)butanoic Acid | Carbamoyl derivative | Similar but less potent than diethyl derivative |
The presence of the diethylcarbamoyl group significantly enhances both the lipophilicity and biological activity compared to its analogs, suggesting a structure-activity relationship that warrants further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
